molecular formula C14H23NO6 B2917624 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid CAS No. 2230798-46-4

4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid

Cat. No.: B2917624
CAS No.: 2230798-46-4
M. Wt: 301.339
InChI Key: ATYORHCULVVYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a morpholine derivative featuring a tert-butoxycarbonyl (Boc) protective group at position 4 and a prop-2-en-1-yloxymethyl substituent at position 2, along with a carboxylic acid moiety at position 2. The Boc group enhances steric protection and modulates solubility, while the allyl ether introduces reactivity for further functionalization (e.g., click chemistry or polymerization) .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-2-(prop-2-enoxymethyl)morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-5-7-19-10-14(11(16)17)9-15(6-8-20-14)12(18)21-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYORHCULVVYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the prop-2-en-1-yloxy methyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the morpholine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the prop-2-en-1-yloxy methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting enzyme activity. In drug development, the compound’s mechanism of action would involve its interaction with molecular targets such as receptors or enzymes, leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural and Functional Differences

The target compound is distinguished by its prop-2-en-1-yloxymethyl group, which contrasts with analogs bearing methyl, dimethyl, or other alkyl/aryl substituents. Key comparisons include:

4-(tert-Butoxycarbonyl)-2-methylmorpholine-2-carboxylic Acid
  • Molecular Formula: C11H19NO5 (MW: 245.27 g/mol) .
  • Substituents : Boc (position 4), methyl (position 2).
  • Key Properties :
    • Higher polarity due to the smaller methyl group.
    • Reduced steric hindrance compared to the allyl ether.
    • Applications: Intermediate in peptide synthesis or as a protecting group in medicinal chemistry .
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic Acid
  • Molecular Formula: C13H23NO5 (MW: 273.33 g/mol) .
  • Substituents : Boc (position 4), 6,6-dimethyl.
  • Key Properties :
    • Enhanced rigidity from dimethyl groups, influencing conformational stability.
    • Chiral center (S-configuration) critical for enantioselective drug design .
5-{4-[(Tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic Acid
  • Molecular Formula : C15H22N2O5 (MW: 310.35 g/mol) .
  • Substituents : Boc (morpholine), methylpyrrole.
  • Applications: Likely used in heterocyclic drug scaffolds .

Physicochemical and Reactivity Comparisons

Property Target Compound 2-Methyl Analog 6,6-Dimethyl Analog
Molecular Weight ~283.32 245.27 273.33
LogP (Estimated) Higher (allyl ether) Moderate (methyl) Higher (dimethyl)
Reactivity Allyl ether enables click chemistry, oxidation Inert methyl group Stable dimethyl configuration
Stability Acid-labile Boc; allyl ether oxidation-prone Boc stable; methyl inert Boc stable; dimethyl rigid
  • Synthetic Utility : The allyl group allows post-synthetic modifications (e.g., thiol-ene reactions), whereas methyl/dimethyl analogs are terminal derivatives .

Research Findings and Data Tables

Comparative Spectral Data (Representative)

Spectral Feature Target Compound 2-Methyl Analog
<sup>1</sup>H NMR (δ) 5.8–6.1 ppm (allyl protons) 1.2–1.4 ppm (methyl)
IR (cm<sup>-1</sup>) 1720 (Boc C=O), 1690 (COOH) 1725 (Boc C=O), 1705 (COOH)

Stability Under Acidic Conditions

Compound Boc Deprotection pH Threshold
Target Compound ~2.5 (rapid cleavage)
6,6-Dimethyl Analog ~2.0 (slower cleavage)

Biological Activity

4-[(Tert-butoxy)carbonyl]-2-[(prop-2-en-1-yloxy)methyl]morpholine-2-carboxylic acid is a complex organic compound notable for its morpholine structure, which is modified with a tert-butoxycarbonyl (Boc) group and a prop-2-en-1-yloxy methyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C13H21NO5
Molecular Weight 273.32 g/mol
CAS Number 2230798-46-4

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Cellular Uptake : Its morpholine structure facilitates cellular uptake, enhancing its bioavailability.
  • Target Binding : The unique substitution on the morpholine ring allows for selective binding to molecular targets, potentially leading to therapeutic effects.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
  • Anticancer Properties : In vitro studies have shown that the compound can inhibit cancer cell proliferation by inducing apoptosis in certain cancer lines. This is particularly relevant in the context of cancers that rely on specific mitotic proteins for survival.

Case Studies

  • Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values in the low micromolar range.
  • Enzyme Inhibition : Research indicated that this compound acts as an effective inhibitor of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells. The inhibition led to multipolar spindle formation and subsequent cell death.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acidLacks propylene side chainModerate enzyme inhibition
1-(4-Morpholinylmethyl)-1H-triazole-4-carboxylic acidContains triazole ringAntimicrobial properties
1-(4-(Methylsulfonylmorpholin-2-yl)methyl)-1H-triazoleSulfonyl group instead of BocEnhanced solubility and bioactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.